3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H14N2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition can disrupt bacterial DNA growth and cell division .
Mode of Action
It’s known that nucleophilic and electrophilic attacks are most likely to occur at sites of positive and negative electrostatic potential, respectively . This could potentially explain the compound’s interaction with its targets.
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides can disrupt the synthesis of folic acid, a crucial component for bacterial growth .
Result of Action
The inhibition of dihydropteroate synthetase can lead to a decrease in bacterial growth due to the disruption of folic acid synthesis .
Biochemical Analysis
Biochemical Properties
This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division or replication .
Cellular Effects
Sulfonamides are known to hinder cell division, making them bacteriostatic rather than bactericidal .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually leads to the inhibition of bacterial DNA growth and cell division or replication .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the production of folate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amino groups or reduce other functional groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide: This compound has a similar structure but with a different position of the methoxy group.
4-amino-N-(2-methoxyphenyl)benzenesulfonamide: Another sulfonamide derivative with a different substitution pattern on the benzene ring.
Uniqueness
3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups on the benzene ring, along with the sulfonamide group, provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-amino-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGULTNWNSDZZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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